molecular formula C7H11N3O B2576877 3-Propoxypyrazin-2-amine CAS No. 1701783-60-9

3-Propoxypyrazin-2-amine

Cat. No.: B2576877
CAS No.: 1701783-60-9
M. Wt: 153.185
InChI Key: FZVHDWASRWQFIK-UHFFFAOYSA-N
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Description

3-Propoxypyrazin-2-amine is a nitrogen-containing heterocyclic compound with the molecular formula C7H11N3O. It is characterized by a pyrazine ring substituted with a propoxy group at the 3-position and an amino group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Propoxypyrazin-2-amine typically involves the reaction of 2-chloropyrazine with propanol in the presence of a base, followed by amination. The reaction conditions often include:

    Base: Sodium or potassium carbonate

    Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    Temperature: Elevated temperatures around 80-100°C

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Propoxypyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

    Substitution: The propoxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products:

Scientific Research Applications

3-Propoxypyrazin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Propoxypyrazin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, but common targets include kinases and other regulatory proteins involved in cellular processes .

Comparison with Similar Compounds

  • 3-Chloropyrazine-2-carboxamide
  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Comparison: 3-Propoxypyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .

Biological Activity

3-Propoxypyrazin-2-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its effects on cancer cells, antibacterial properties, and other pharmacological implications based on diverse research findings.

Chemical Structure and Properties

This compound features a pyrazine ring substituted with a propoxy group and an amino group. This structure is significant as it may influence the compound's interaction with biological targets.

Table 1: Anticancer Activity of Related Pyrazine Derivatives

CompoundCell LineIC50 (µM)
Pyrazine Derivative AMCF-7 (Breast)1.25
Pyrazine Derivative BHeLa (Cervical)1.03
Pyrazine Derivative CHepG2 (Liver)12.21

These findings suggest that the biological activity of this compound could be explored further in anticancer research, particularly against breast and liver cancer cell lines.

Antibacterial Activity

The antibacterial potential of this compound has not been extensively documented; however, related compounds in the pyrazine class have shown effectiveness against Gram-positive bacteria, including multidrug-resistant strains.

Table 2: Antibacterial Activity of Pyrazine Derivatives

CompoundBacteriaMinimum Inhibitory Concentration (MIC)
Pyrazine Derivative DMRSA4 µg/mL
Pyrazine Derivative EStaphylococcus aureus8 µg/mL

These results indicate that further research into the antibacterial properties of this compound could yield valuable insights for developing new antibacterial agents.

The mechanism by which pyrazine derivatives exert their biological effects often involves the inhibition of specific enzymes or pathways critical for cell survival. For example, compounds targeting the PI3K/mTOR pathway have shown promise in anticancer applications by disrupting cellular growth signals.

Case Studies

  • Cytotoxicity Assessment : A study involving a series of pyrazine derivatives showed varying degrees of cytotoxicity against different cancer cell lines, emphasizing the importance of structural modifications in enhancing biological activity.
  • Antimicrobial Testing : Another investigation focused on the antibacterial activity of synthetic pyrazines against resistant bacterial strains revealed that certain modifications led to improved efficacy, suggesting that similar approaches could be applied to this compound.

Properties

IUPAC Name

3-propoxypyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-2-5-11-7-6(8)9-3-4-10-7/h3-4H,2,5H2,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVHDWASRWQFIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC=CN=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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